

Physicochemical Properties

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Compound of Interest

Compound Name: SC-41930
CAS No.: 120072-59-5
Cat. No.: B1680867

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Property	Value
Chemical Formula	C31H40O7
Molar Mass	524.6 g/mol
IUPAC Name	7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid
Synonyms	SC-41930

Pharmacology

SC-41930 exerts its anti-inflammatory effects primarily through the competitive antagonism of the LTB₄ receptor, a G protein-coupled receptor (GPCR) highly expressed on the surface of leukocytes.[1] By blocking the binding of LTB₄, a potent chemoattractant, **SC-41930** inhibits the downstream signaling pathways that lead to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[1] Evidence suggests that **SC-41930** may attenuate a G protein-mediated signal transduction pathway.[6]

Furthermore, **SC-41930** has been shown to be an antagonist of the 12-HETE receptor, another important mediator of inflammation.[2] This dual antagonism may contribute to its overall anti-inflammatory profile.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for **SC-41930**.

Table 1: In Vitro Inhibitory Activity of **SC-41930**

Target/Process	System	Stimulus	IC50 Value	Reference
Superoxide Generation	Human Neutrophils	f-Met-Leu-Phe	4 μ M	[6]
Superoxide Generation	Human Neutrophils	C5a	~12 μ M	[6]
LTB4 Production	Human Polymorphonuclear Leukocytes (PMNs)	A23187	5.3 μ M	[6]
LTB4 Production	HL-60 Cells	A23187	2.1 μ M	[6]
Prostaglandin E2 Production	HL-60 Cells	A23187	2.9 μ M	[6]
Human Synovial Phospholipase A2	-	-	72 μ M	[6]
5-Hydroxy-eicosatetraenoic acid (5-HETE) Production	Human PMNs	A23187	8.5 μ M	[6]
Leukotriene A4 Hydrolase	Rat Peritoneal Cells	-	20 μ M	[6]

Table 2: Receptor Binding and In Vivo Efficacy of **SC-41930**

Parameter	Model System	Value	Reference
Ki (12(S)-HETE binding)	Human Epidermal Cell Line (SCL-II)	480 nM	[2]
ED50 (inhibition of 12(R)-HETE-induced neutrophil infiltration)	Cavine Dermis	13.5 mg/kg (intra-gastric)	[4]

Experimental Protocols

Inhibition of Superoxide Generation

Human neutrophils are isolated and stimulated with either f-Met-Leu-Phe or C5a in the presence of varying concentrations of **SC-41930**. Superoxide production is measured using a suitable assay, such as the superoxide dismutase-inhibitable reduction of ferricytochrome c. The IC50 value is calculated from the dose-response curve.

Inhibition of LTB4 and Prostaglandin E2 Production

Human polymorphonuclear leukocytes (PMNs) or HL-60 cells are pre-incubated with **SC-41930** before being stimulated with the calcium ionophore A23187. The cell supernatants are then collected, and the levels of LTB4 and prostaglandin E2 are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

Enzyme Inhibition Assays (Phospholipase A2, Leukotriene A4 Hydrolase)

The inhibitory activity of **SC-41930** on purified or cell-derived enzymes is assessed using specific enzymatic assays. For phospholipase A2, a common method involves measuring the release of a fluorescently labeled fatty acid from a phospholipid substrate. For leukotriene A4 hydrolase, the conversion of LTA4 to LTB4 is monitored, typically by HPLC or LC-MS/MS.

12(S)-HETE Binding Assay

Membranes from a human epidermal cell line (SCL-II) are incubated with radiolabeled 12(S)-HETE and varying concentrations of **SC-41930**. The amount of bound radioligand is measured

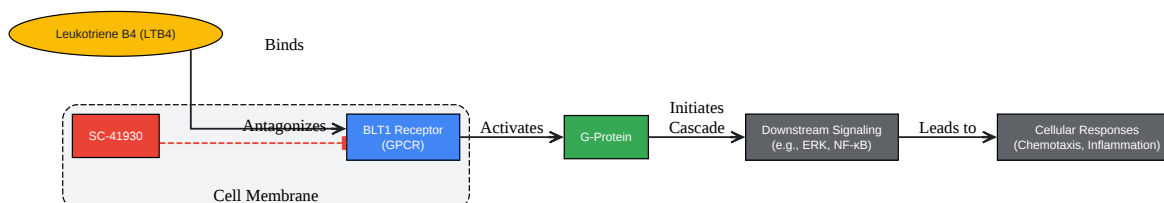
after separating the bound from the free ligand, and the K_i value is determined using competitive binding analysis.

Inhibition of Neutrophil Infiltration in Vivo

12(R)-HETE is injected intradermally into the skin of guinea pigs to induce neutrophil infiltration. **SC-41930** is administered intragastrically prior to the 12(R)-HETE challenge. After a set period, skin biopsies are taken, and the extent of neutrophil infiltration is quantified by measuring the activity of myeloperoxidase (MPO), a neutrophil-specific enzyme. The ED50 value is calculated from the dose-response relationship.

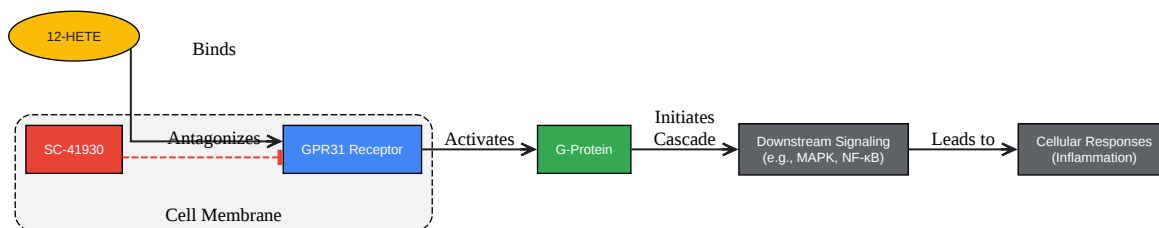
Signaling Pathways

SC-41930's primary mechanism of action is the blockade of LTB₄ signaling through its receptor, BLT1. It also interferes with 12-HETE signaling.



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Caption: LTB₄ Signaling Pathway and Inhibition by **SC-41930**.

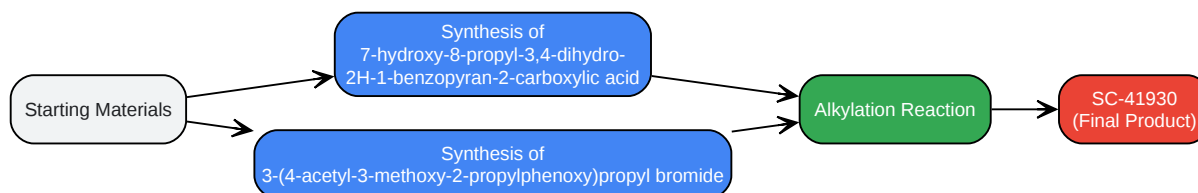


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Caption: 12-HETE Signaling Pathway and Inhibition by **SC-41930**.

Synthesis

The synthesis of **SC-41930** is a multi-step process. A key intermediate, 7-hydroxy-8-propyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is prepared first. This is then alkylated with 3-(4-acetyl-3-methoxy-2-propylphenoxy)propyl bromide to yield the final product. The detailed synthetic route involves several protection and deprotection steps and utilizes standard organic chemistry reactions.



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Caption: General Synthetic Workflow for **SC-41930**.

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